
Retinyl glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinyl glucoside is a derivative of vitamin A, specifically a glycosylated form of retinol. It is a retinoid, which means it is related to vitamin A and shares similar biological activities. This compound is known for its stability and water solubility, making it a popular ingredient in cosmetic and pharmaceutical formulations. It is used for its anti-aging, skin-brightening, and anti-acne properties.
Mechanism of Action
Target of Action
Retinyl glucoside, a derivative of Vitamin A (retinol), primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors . They play a crucial role in various physiological processes such as vision, reproduction, development, and homeostasis of vertebrates .
Mode of Action
This compound interacts with its targets, the RARs and RXRs, by binding to these receptors, triggering gene transcription and resulting in changes in gene regulation . This interaction leads to the activation or inhibition of a large set of coordinately regulated genes . The specific interactions involving the ligand-binding pocket and the “anchoring” group at the polar end are visible in the crystal structures of retinoids with both RAR and RXR .
Biochemical Pathways
This compound affects the retinoic acid (RA) signaling pathway . The RA pathway and its downstream gene activation are related to various physiological processes. The dual role of aldehyde dehydrogenase (ALDH) family enzymes is particularly noteworthy in the context of the RA pathway . The RA pathway is involved in vision, cell proliferation, apoptosis, immune function, and gene regulation .
Pharmacokinetics: ADME Properties
It’s known that the skin is a retinoid-responsive organ, able to absorb topical retinoids and their derivatives readily . The majority of dietary retinol is delivered to the liver, which is the primary organ responsible for its storage and metabolism .
Action Environment
Environmental factors, particularly ultraviolet radiation (UVR), significantly influence the action, efficacy, and stability of this compound . The skin, being directly exposed to the environment, represents a unique model for demonstrating the synergistic effects of intrinsic and extrinsic factors on the ageing process . Topical retinoids have demonstrated promise in enhancing skin texture, diminishing fine lines, and augmenting the thickness of both the epidermal and dermal layers .
Biochemical Analysis
Biochemical Properties
Retinyl glucoside interacts with various enzymes, proteins, and other biomolecules. It is a substrate for two broad-specificity mammalian beta-glucosidases, namely the cytosolic and membrane-associated beta-glucosidases of guinea pig liver . This compound is not hydrolyzed by placental glucocerebrosidase . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes related to collagen production . It also influences cellular metabolism, particularly in relation to vitamin A metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to more biologically active forms of vitamin A, such as retinoic acid (RA). This conversion is facilitated by specific enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes enable this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin A. It interacts with enzymes such as retinol dehydrogenase and aldehyde dehydrogenase, which facilitate its conversion to retinoic acid . This process can also influence metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is packaged as retinyl ester in nascent chylomicrons in the intestinal mucosa, along with other dietary lipids . This process involves transporters or binding proteins and can affect the localization or accumulation of this compound.
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Retinyl glucoside can be synthesized using enzymatic methods. One common approach involves the use of β-glucosidase isolated from sweet almond to catalyze the synthesis of retinol glycosides in supercritical carbon dioxide (SCCO2) media. This method involves reacting retinol with various carbohydrates such as D-glucose, D-galactose, D-mannose, D-fructose, and D-sorbitol. The yields of retinol glycosides range from 9% to 34%, with D-fructose giving the highest yield of 34% .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using metabolically engineered microorganisms. For example, Escherichia coli can be engineered to express exogenous enzymes and metabolic pathways to produce retinoids, including this compound. This method involves the use of a two-phase culture system with a dodecane overlay to prevent degradation of the intracellular retinoids .
Chemical Reactions Analysis
Types of Reactions
Retinyl glucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form retinoic acid, which is a more active form of vitamin A.
Reduction: It can be reduced back to retinol.
Substitution: Glycosylation reactions can occur, where the glucoside moiety is substituted with other sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymatic glycosylation using β-glucosidase in SCCO2 media is a common method.
Major Products Formed
Retinoic acid: Formed through oxidation.
Retinol: Formed through reduction.
Various glycosides: Formed through substitution reactions with different sugar molecules.
Scientific Research Applications
Retinyl glucoside has a wide range of scientific research applications:
Chemistry: Used as a stable and water-soluble form of retinol for various chemical studies.
Biology: Studied for its role in cellular differentiation and proliferation.
Medicine: Used in dermatology for its anti-aging, anti-acne, and skin-brightening properties. It is also being researched for its potential in treating certain types of cancer.
Industry: Used in cosmetic formulations for its stability and efficacy in improving skin health
Comparison with Similar Compounds
Similar Compounds
Retinol: The alcohol form of vitamin A, less stable and less water-soluble compared to retinyl glucoside.
Retinoic acid: The active form of vitamin A, more potent but also more irritating to the skin.
Retinyl palmitate: An ester form of vitamin A, more stable but less effective than retinoic acid.
Retinaldehyde: A precursor to retinoic acid, less irritating but also less potent.
Uniqueness of this compound
This compound is unique due to its stability and water solubility, making it suitable for use in aqueous formulations. It provides the benefits of retinol without the associated instability and irritation, making it a preferred choice in cosmetic and pharmaceutical applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKXEMSSRKEGQ-GICNYWJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is retinyl glucoside synthesized by human glucocerebrosidase?
A1: The research paper highlights the ability of human placental glucocerebrosidase to catalyze the formation of this compound []. This occurs via a transglucosylation reaction where glucose is transferred from either glucocerebroside or p-nitrophenyl β-D-glucopyranoside (pNPGlc) to retinol. This reaction is facilitated by the presence of n-pentanol, which enhances the basal activity of glucocerebrosidase. The rate of this compound formation is dependent on retinol concentration, reaching saturation at approximately 0.3 mM retinol [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

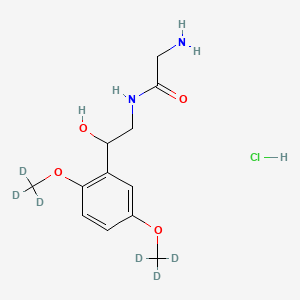
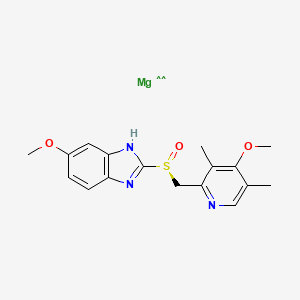
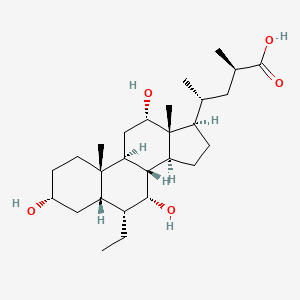

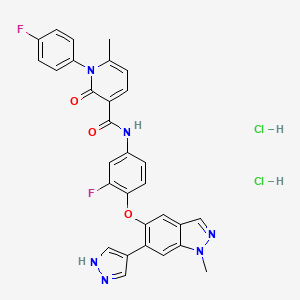
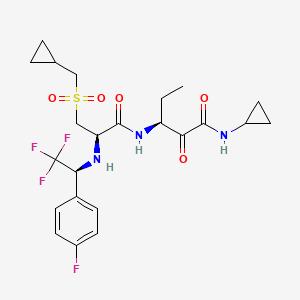


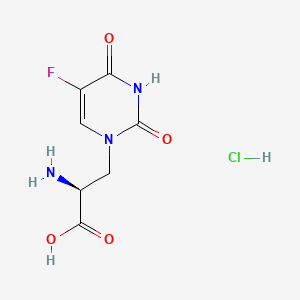
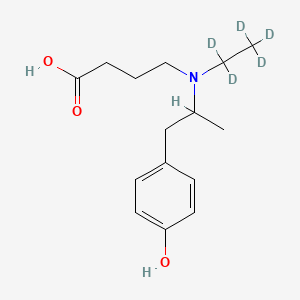
![N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B1139147.png)
![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)
